2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide 2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.: 1070964-49-6
VCID: VC11933140
InChI: InChI=1S/C18H22N2O5S/c1-20(2)18(21)11-13-5-7-14(8-6-13)19-26(22,23)17-10-9-15(24-3)12-16(17)25-4/h5-10,12,19H,11H2,1-4H3
SMILES: CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.4 g/mol

2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide

CAS No.: 1070964-49-6

Cat. No.: VC11933140

Molecular Formula: C18H22N2O5S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide - 1070964-49-6

Specification

CAS No. 1070964-49-6
Molecular Formula C18H22N2O5S
Molecular Weight 378.4 g/mol
IUPAC Name 2-[4-[(2,4-dimethoxyphenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide
Standard InChI InChI=1S/C18H22N2O5S/c1-20(2)18(21)11-13-5-7-14(8-6-13)19-26(22,23)17-10-9-15(24-3)12-16(17)25-4/h5-10,12,19H,11H2,1-4H3
Standard InChI Key CVHNJHXWKJITDT-UHFFFAOYSA-N
SMILES CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC
Canonical SMILES CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the sulfonamide linkage and the attachment of the dimethylacetamide group. Common methods might involve:

  • Sulfonamide Formation: Reaction of an amine with a sulfonyl chloride.

  • Acetamide Formation: Reaction of an amine with acetic anhydride or acetyl chloride.

Biological Activity

Sulfonamides are known for their biological activities, which can include:

  • Antibacterial Activity: Many sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.

  • Anticancer Activity: Some sulfonamides have shown potential in inhibiting cancer cell growth, often through mechanisms unrelated to their antibacterial action.

Research Findings

While specific research findings on 2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide are not available, related compounds have shown promising biological activities:

  • Anticancer Compounds: Studies have identified sulfonamide derivatives with significant anticancer properties, such as inducing apoptosis in cancer cells .

  • Metabolic Stability: The metabolic stability of sulfonamide derivatives is crucial for their pharmacological efficacy and can vary based on structural modifications .

Data Tables

Given the lack of specific data on 2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide, we can consider general properties of sulfonamides:

PropertyGeneral Sulfonamides
Chemical ClassSulfonamides
Biological ActivityAntibacterial, Anticancer
SolubilityModerate in water and organic solvents
SynthesisFormation of sulfonamide and acetamide linkages

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